molecular formula C18H36N4O3 B186161 Lauroyl D-Arginate CAS No. 133849-37-3

Lauroyl D-Arginate

Cat. No.: B186161
CAS No.: 133849-37-3
M. Wt: 356.5 g/mol
InChI Key: XTJKNGLLPGBHHO-UHFFFAOYSA-N
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Description

Lauroyl D-Arginate is a derivative of the amino acid arginine, specifically modified with a lauroyl group. This compound is known for its surfactant properties and antimicrobial activity. It is widely used in various industries, including food preservation, cosmetics, and pharmaceuticals, due to its ability to inhibit the growth of a broad spectrum of microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauroyl D-Arginate is synthesized through the reaction of lauric acid with D-arginine. The process involves the formation of an amide bond between the carboxyl group of lauric acid and the amino group of D-arginine. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under mild conditions to prevent the degradation of the amino acid.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The final product is purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: Lauroyl D-Arginate undergoes several types of chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of lauric acid and D-arginine.

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, which may affect the lauroyl group.

    Substitution: The amino group of D-arginine can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Substitution: Electrophiles such as alkyl halides.

Major Products Formed:

    Hydrolysis: Lauric acid and D-arginine.

    Oxidation: Oxidized derivatives of the lauroyl group.

    Substitution: Substituted arginine derivatives.

Scientific Research Applications

Lauroyl D-Arginate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its antimicrobial properties, particularly in the development of new antibiotics and preservatives.

    Industry: Utilized in the formulation of personal care products, food preservatives, and pharmaceuticals.

Mechanism of Action

The antimicrobial activity of Lauroyl D-Arginate is primarily due to its ability to disrupt microbial cell membranes. The lauroyl group interacts with the lipid bilayer of the cell membrane, increasing its permeability and leading to cell lysis. The D-arginine moiety may also interact with microbial proteins, further enhancing its antimicrobial effects. This dual mechanism makes this compound effective against a wide range of microorganisms.

Comparison with Similar Compounds

    Ethyl Lauroyl Arginate: Similar in structure but with an ethyl ester group instead of the D-arginine moiety.

    Nα-Lauroyl-L-Arginine: Another derivative of arginine with a lauroyl group, but using the L-arginine isomer.

Uniqueness: Lauroyl D-Arginate is unique due to its specific combination of the lauroyl group and D-arginine. This combination provides distinct antimicrobial properties and surfactant behavior, making it particularly useful in applications where both properties are desired. Its effectiveness against a broad spectrum of microorganisms and its ability to disrupt cell membranes set it apart from other similar compounds.

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJKNGLLPGBHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391686
Record name Lauroyl D-Arginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133849-37-3
Record name Lauroyl D-Arginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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